(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol
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Overview
Description
(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a bromine atom on the phenyl ring and two methoxy groups on another phenyl ring, connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol typically involves the reaction of 4-bromoacetophenone with 2,4-dimethoxybenzaldehyde. The reaction is carried out in the presence of a base such as sodium hydroxide in ethanol, leading to the formation of a chalcone intermediate. This intermediate is then reduced to yield the desired methanol compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol can undergo several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: The major products are (4-Bromophenyl)(2,4-dimethoxyphenyl)ketone or aldehyde.
Reduction: The major product is (2,4-dimethoxyphenyl)methanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biological pathways, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)(3-hydroxy-5-methyl-2-furyl)methanone
- (3-Bromo-4,5-dimethoxyphenyl)methanol
- (2-Bromophenyl)(diphenyl)methanol
Uniqueness
(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol is unique due to the specific positioning of the bromine atom and methoxy groups, which can significantly affect its chemical reactivity and biological activity. This structural uniqueness allows it to be used in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(4-bromophenyl)-(2,4-dimethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9,15,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLPPTHLVWQNJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)Br)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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